molecular formula C7H6BrNS B2657759 3-bromo-5H,7H-thieno[3,4-b]pyridine CAS No. 1368159-09-4

3-bromo-5H,7H-thieno[3,4-b]pyridine

Cat. No.: B2657759
CAS No.: 1368159-09-4
M. Wt: 216.1
InChI Key: WIICNXLEOYDUMJ-UHFFFAOYSA-N
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Description

3-bromo-5H,7H-thieno[3,4-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Scientific Research Applications

3-bromo-5H,7H-thieno[3,4-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,7H-thieno[3,4-b]pyridine typically involves the bromination of thieno[3,4-b]pyridine. One common method is the reaction of thieno[3,4-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,7H-thieno[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thieno[3,4-b]pyridine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,4-b]pyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thieno[3,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-5H,7H-thieno[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyridine: Lacks the bromine atom and has different reactivity and biological activity.

    3-chloro-5H,7H-thieno[3,4-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5H,7H-thieno[3,4-b]pyridine: The parent compound without any halogen substitution.

Uniqueness

3-bromo-5H,7H-thieno[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives

Properties

IUPAC Name

3-bromo-5,7-dihydrothieno[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIICNXLEOYDUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368159-09-4
Record name 3-bromo-5H,7H-thieno[3,4-b]pyridine
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